Piroxicam pivalic ester
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
87027-09-6 |
|---|---|
Molekularformel |
C20H21N3O5S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2,3)19(25)28-17-13-9-5-6-10-14(13)29(26,27)23(4)16(17)18(24)22-15-11-7-8-12-21-15/h5-12H,1-4H3,(H,21,22,24) |
InChI-Schlüssel |
LGDAGYXJBDILKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
Synonyme |
CHF 10-21 piroxicam pivalic este |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Characterization of Piroxicam Pivalic Ester
Strategies for Ester Synthesis
The principal method for synthesizing piroxicam (B610120) pivalic ester is through the esterification of piroxicam. This chemical modification targets the enolic hydroxyl group on the 1,2-benzothiazine-1,1-dioxide core of the piroxicam molecule.
Acylation of the Enolic Hydroxyl Moiety
The most direct route to piroxicam pivalic ester is the acylation of the enolic hydroxyl group of piroxicam with a pivaloyl-containing reagent.
The pivaloylation of piroxicam is typically accomplished by reacting it with pivaloyl chloride in an inert aprotic solvent like dichloromethane (B109758). researchgate.net A tertiary amine, such as triethylamine (B128534), is often used as a base to neutralize the hydrochloric acid formed during the reaction, which drives the process to completion. sci-hub.se The reaction is generally carried out at room temperature. sci-hub.se Another potential acylating agent is pivalic anhydride, which would necessitate adjustments to the reaction conditions. organic-chemistry.org
Table 1: Reagents and Conditions for Pivaloylation of Piroxicam
| Acylating Agent | Solvent | Base | Temperature |
|---|
The synthesis of this compound via pivaloyl chloride follows a nucleophilic acyl substitution mechanism. The enolic hydroxyl group of piroxicam, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride. The basicity of triethylamine enhances the nucleophilicity of the hydroxyl group by deprotonating it. The subsequent collapse of the tetrahedral intermediate results in the elimination of a chloride ion and the formation of the ester. A proposed mechanism suggests the involvement of the pyridine (B92270) moiety of piroxicam in the acylation process. researchgate.net
Piroxicam can exist in various tautomeric forms in solution, with the enolic form being crucial for this esterification. As the reaction does not create any new chiral centers, stereochemical considerations are not a significant factor in this synthesis, given that the starting piroxicam is achiral. nih.gov
Comparative Synthesis with Other Piroxicam Ester Analogues
The synthesis of this compound is analogous to the preparation of other piroxicam ester prodrugs. core.ac.uk This general strategy aims to modify the lipophilicity and other properties of the parent drug. core.ac.uk The synthesis of various alkyl and aryl esters of piroxicam is achieved by reacting piroxicam with the corresponding acyl chlorides or anhydrides. vensel.org For instance, piroxicam benzoate (B1203000) has been synthesized from piroxicam and benzoyl chloride. core.ac.uk The reaction conditions are often similar, employing a base like triethylamine or pyridine in an aprotic solvent. sci-hub.se
Polymorphism and Solid-State Analysis
The solid-state form of a pharmaceutical compound is critical as it can influence its physical and chemical properties. This compound has been shown to exhibit polymorphism. core.ac.uknih.govscispace.com
Preparation and Isolation of Crystalline Forms (Polymorphs, Pseudopolymorphs, Solvates)
At least two polymorphic forms of this compound, designated as Form 1 and Form 2, have been identified and characterized. nih.gov The preparation of these distinct crystalline forms is achieved through recrystallization from different solvents.
Form 1 can be obtained by recrystallization from toluene. nih.gov
Form 2 can be prepared by recrystallization from ethyl acetate (B1210297). nih.gov
The two polymorphs have different melting points and can be distinguished by analytical techniques such as FT/IR spectroscopy, X-ray powder diffractometry, and thermal analysis. nih.govnih.gov The existence of these forms, which can be influenced by the crystallization solvent, underscores the importance of controlled manufacturing processes to ensure the production of a consistent solid form. nih.govscispace.com
Table 2: Crystalline Forms of this compound
| Crystalline Form | Preparation Method |
|---|---|
| Form 1 | Recrystallization from toluene |
Compound Names Mentioned in this Article
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Piroxicam |
| This compound |
| Pivaloyl chloride |
| Triethylamine |
| Dichloromethane |
| Pivalic anhydride |
| Toluene |
| Ethyl acetate |
| Pyridine |
| Piroxicam benzoate |
Prodrug Activation and Bioconversion Kinetics of Piroxicam Pivalic Ester
Enzymatic Hydrolysis Pathways
The primary route for the activation of ester-based prodrugs in the body is through enzymatic hydrolysis. Esterase enzymes, which are ubiquitously present in the body, are responsible for this bioconversion. nih.gov
Esterase enzymes, particularly those found in the liver such as hepatic microsomal esterases, play a significant role in the hydrolysis of many ester prodrugs. nih.gov These enzymes catalyze the cleavage of the ester bond, releasing the active drug and the promoiety, in this case, pivalic acid. The rate and extent of this enzymatic cleavage can be influenced by the structure of the prodrug and the specific types of esterases present in different tissues and species. researchgate.net For instance, the hydrolysis of some pivalic acid-containing cephalosporin (B10832234) prodrugs has been shown to be effectively catalyzed by a specific extracellular esterase from Amycolatopsis orientalis. nih.gov This highlights the specificity that can be involved in the enzymatic cleavage of pivalate (B1233124) esters. While it is anticipated that hepatic microsomal esterases would be involved in the hydrolysis of piroxicam (B610120) pivalic ester, specific studies detailing the kinetics in this in vitro system were not found in the reviewed literature.
The kinetics of bioconversion of ester prodrugs are often studied in in vitro systems like human plasma, liver microsomes, or with purified esterase enzymes to understand their activation profile. These studies typically determine key kinetic parameters such as the rate of hydrolysis and the half-life of the prodrug. For example, in vitro hydrolysis studies of various NSAID ester prodrugs have shown that the bioconversion to the active drug is enzyme-mediated and follows pseudo-first-order kinetics. researchgate.netresearchgate.net However, specific in vitro bioconversion kinetic data for piroxicam pivalic ester could not be located in the available scientific literature.
Due to the absence of specific experimental data for this compound, a data table for its in vitro bioconversion kinetics cannot be generated.
Chemical Stability and Hydrolysis under Physiological Buffer Conditions
The chemical stability of a prodrug under physiological conditions is crucial for its efficacy, determining how much of the prodrug is available for enzymatic activation versus non-specific chemical degradation.
The rate of hydrolysis of ester bonds is often highly dependent on the pH of the surrounding medium. basicmedicalkey.com Generally, ester hydrolysis can be catalyzed by both acid and base. Studies on the parent drug, piroxicam, have shown that its thermal degradation follows a bell-shaped pH-rate profile, with maximum degradation occurring around pH 6.0. nih.gov This degradation is attributed to the hydrolysis of the amide bond in the piroxicam molecule itself, not the pivalic ester bond of the prodrug. nih.gov
For pivalate esters in general, they are known to be unusually resistant to hydrolysis compared to other carboxylic acid esters. organic-chemistry.org A detailed pH-rate profile for the chemical hydrolysis of this compound specifically was not found in the reviewed literature.
As no specific data is available, a data table for the pH-dependent degradation of this compound cannot be provided.
The ionic strength of the buffer and the presence of various excipients in a formulation can influence the rate of hydrolysis of a drug. For the parent drug piroxicam, its thermal degradation is increased in the presence of acetate (B1210297) ions but is not significantly affected by citrate (B86180) or phosphate (B84403) ions. nih.gov While it is plausible that similar effects could be observed for its pivalic ester prodrug, no studies were found that specifically investigated the influence of ionic strength and excipients on the hydrolysis rate of this compound.
Without specific research findings, a data table on the influence of ionic strength and excipients on the hydrolysis of this compound cannot be constructed.
Comparative Hydrolysis Kinetics with Related Pivalate Esters
Comparing the hydrolysis kinetics of a series of related esters can provide valuable insights into structure-activity relationships. For instance, in a series of 21-ester derivatives of a steroidal antedrug, the pivalyl ester was found to be hydrolyzed more slowly (t1/2 of 60 minutes in rat plasma) than other smaller acyl groups. nih.gov In another study comparing timolol (B1209231) ester prodrugs, the O-pivaloyl ester hydrolyzed more slowly than the O-valeryl ester. researchgate.net These findings are consistent with the general knowledge that the bulky pivaloyl group can sterically hinder the approach of hydrolyzing enzymes or chemical nucleophiles, thus reducing the rate of cleavage. organic-chemistry.org
A direct comparative study of the in vitro hydrolysis kinetics of this compound alongside other related pivalate esters could not be found in the surveyed literature.
A comparative data table is therefore not available.
Pre Clinical Pharmacological Investigations of Piroxicam Pivalic Ester and Its Metabolite Piroxicam
In Vitro Molecular and Cellular Mechanisms of Action (Post-Bioconversion)
The primary anti-inflammatory effects of piroxicam (B610120) are mediated through its interaction with various cellular and molecular pathways involved in the inflammatory cascade. These have been elucidated through a range of in vitro and ex vivo studies.
Cyclooxygenase (COX-1 and COX-2) Isozyme Inhibition Assays
Piroxicam is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. drugbank.comnih.gov The inhibitory activity of piroxicam has been characterized against the two main isoforms, COX-1 and COX-2.
Piroxicam demonstrates a preferential inhibition of COX-1 over COX-2. abcam.com In vitro assays have determined the half-maximal inhibitory concentrations (IC50) for piroxicam against these isozymes.
This table shows the half-maximal inhibitory concentrations (IC50) of piroxicam for COX-1 and COX-2 enzymes. Data sourced from reference abcam.com.
This demonstrates that piroxicam is approximately 8-fold more selective for COX-1 than for COX-2. abcam.com This inhibition is reversible and is a central mechanism of its anti-inflammatory action by reducing the production of prostaglandins. drugbank.com
Non-Cyclooxygenase Mediated Anti-inflammatory Pathways
Piroxicam has been shown to inhibit the migration of inflammatory cells, a crucial step in the inflammatory response. Specifically, it has demonstrated an inhibitory effect on the chemotaxis of polymorphonuclear leucocytes (PMNs) in both in vitro and in vivo models. nih.gov This inhibition of cell migration was observed using both the filter and agarose (B213101) assays. nih.gov Furthermore, at higher concentrations, piroxicam also inhibited the random migration of PMNs. nih.gov The drug also impedes the migration of leukocytes to sites of inflammation. drugbank.com
Inflammatory processes are often associated with the production of reactive oxygen species (ROS), which can contribute to tissue damage. researchgate.net Piroxicam has been found to modulate the production of these species. Studies have shown that piroxicam can inhibit the generation of superoxide (B77818) anions and the consumption of oxygen by PMNs that have been stimulated by inflammatory agents. nih.gov While some research indicates that piroxicam induces ROS generation in certain cell types, such as human breast cancer cells, its effect on inflammatory cells appears to be inhibitory, contributing to its anti-inflammatory action. nih.govnih.gov
The release of lysosomal enzymes from inflammatory cells can cause significant tissue damage during inflammation. researchgate.net Glucocorticoids, another class of anti-inflammatory agents, are known to inhibit the release of various inflammatory mediators, including lysosomal enzymes, from neutrophils, macrophages, and mastocytes. drugbank.com While direct studies on piroxicam's effect on lysosomal enzyme release are less detailed in the provided context, the broader mechanism of many anti-inflammatory drugs involves the stabilization of lysosomal membranes and a subsequent decrease in the release of these destructive enzymes. core.ac.uk
Piroxicam exerts immunomodulatory effects, influencing the function of lymphocytes. remedypublications.comnih.gov It can stimulate or modulate immune functions that require lymphoproliferation by suppressing the formation of prostaglandin (B15479496) E2 (PGE2), which is a natural inhibitor of both the production of lymphoproliferative cytokines and the subsequent lymphocyte proliferation induced by these cytokines. nih.gov In vitro studies have shown that while piroxicam does not directly affect IL-1 induced thymocyte proliferation, it increases the activity of lymphoproliferative cytokines in cultures of mononuclear phagocytes treated with lipopolysaccharide (LPS), largely due to the suppression of PGE2. nih.gov This suggests a modulatory role in the immune response, with a prevailing suppressive component. nih.gov Piroxicam has been shown to have significant effects on both cell-mediated and humoral immunity, indicating its potential as an immunosuppressant agent. remedypublications.com
Cellular Effects and Signal Transduction Studies (In Vitro)
The in vitro cellular and signaling effects of piroxicam, the active metabolite of piroxicam pivalic ester, have been investigated in various cell lines, revealing its influence on cell growth, division, and regulatory pathways.
Piroxicam has demonstrated the ability to inhibit the proliferation of several types of cancer cell lines in a concentration- and time-dependent manner. Studies have reported the 50% inhibitory concentration (IC50) of piroxicam in various cell lines, indicating its cytotoxic potential. For instance, in human oral epithelial cells, piroxicam inhibited cell growth with IC50 values of 181 µM for premalignant cells and 211 µM for malignant cells after six days of exposure. researchgate.net In canine tumor cell lines, the IC50 value for melanoma cells was determined to be 530 µM. researchgate.net Furthermore, in the human squamous carcinoma cell line A431, piroxicam reduced cell viability with IC50 values of 691.4 µM, 454.4 µM, and 338.8 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov Another study on a canine oral malignant melanoma cell line reported an IC50 of 0.38 mg/mL for piroxicam. researchgate.net
| Cell Line | IC50 Value | Exposure Time |
|---|---|---|
| Premalignant Human Oral Epithelial Cells | 181 µM | 6 days |
| Malignant Human Oral Epithelial Cells | 211 µM | 6 days |
| Canine Melanoma Cells | 530 µM | Not Specified |
| Human Squamous Carcinoma (A431) | 691.4 µM | 24 hours |
| Human Squamous Carcinoma (A431) | 454.4 µM | 48 hours |
| Human Squamous Carcinoma (A431) | 338.8 µM | 72 hours |
| Canine Oral Malignant Melanoma | 0.38 mg/mL | Not Specified |
Piroxicam has been shown to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. In premalignant and malignant human oral epithelial cell lines, treatment with piroxicam resulted in an accumulation of cells in the S phase of the cell cycle. researchgate.net Similarly, in human prostate cancer cells (PC-3), piroxicam induced a cell cycle arrest at the S phase. nih.gov In contrast, a study on the canine mammary carcinoma cell line CMT-U27 found that piroxicam caused an accumulation of cells in the G0/G1 phase. researchgate.net This suggests that the effect of piroxicam on cell cycle progression may be cell-type specific.
The observed effects of piroxicam on the cell cycle are associated with changes in the expression of key regulatory proteins. In human oral epithelial cells, the S phase block induced by piroxicam was accompanied by a reduction in the protein levels of cyclin A, cyclin B1, cyclin D1, cdc2, and Proliferating Cell Nuclear Antigen (PCNA). researchgate.net Furthermore, a reduction in the c-jun component of the activator protein-1 (AP-1) transcription factor was also noted. researchgate.net The promoter region of the cyclin D1 gene contains an AP-1 binding site, and the expression of c-jun has been shown to induce cyclin D1 mRNA, suggesting a mechanism by which piroxicam may regulate cell cycle progression.
In Vivo Efficacy Studies in Animal Models
The in vivo anti-inflammatory and analgesic efficacy of this compound is attributed to its active metabolite, piroxicam. Various animal models have been used to demonstrate these effects.
Piroxicam has demonstrated significant anti-inflammatory activity in both acute and chronic models of inflammation. In the carrageenan-induced paw edema model in rats, a common test for acute inflammation, piroxicam effectively inhibited edema formation. One study on a cinnamic acid ester prodrug of piroxicam showed a 75% inhibition of rat paw edema, which was superior to the 56% inhibition observed with the parent piroxicam at 6 hours post-treatment.
In the adjuvant-induced arthritis model in rats, a model for chronic inflammation, piroxicam also showed efficacy in reducing paw edema. This model involves the induction of arthritis by injection of Complete Freund's Adjuvant and is used to evaluate the therapeutic potential of anti-arthritic drugs.
| Model | Compound | Efficacy Measure | Result |
|---|---|---|---|
| Carrageenan-Induced Paw Edema (Rat) | Piroxicam | Inhibition of Edema | 56% at 6 hours |
| Carrageenan-Induced Paw Edema (Rat) | Piroxicam Cinnamic Acid Ester (Prodrug) | Inhibition of Edema | 75% at 6 hours |
| Adjuvant-Induced Arthritis (Rat) | Piroxicam | Inhibition of Paw Edema | Effective |
The analgesic properties of piroxicam have been evaluated in various rodent models of pain. In the hot plate test, which measures the response to a thermal stimulus, piroxicam demonstrated a significant elevation in the pain threshold in mice. Another common model, the acetic acid-induced writhing test in mice, which assesses visceral pain, also showed that piroxicam has significant peripheral analgesic activity.
| Model | Species | Effect |
|---|---|---|
| Hot Plate Test | Mouse | Significant elevation in pain threshold |
| Acetic Acid-Induced Writhing Test | Mouse | Significant peripheral analgesic activity |
Anti-pyretic Evaluations
Piroxicam, the active metabolite of this compound, is a well-established non-steroidal anti-inflammatory drug (NSAID) that possesses anti-pyretic properties in addition to its anti-inflammatory and analgesic effects. ddtjournal.comresearchgate.netresearchgate.net The anti-pyretic action of NSAIDs like piroxicam is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes in the central nervous system, which in turn reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus. sci-hub.se PGE2 is a key mediator of the febrile response.
While direct pre-clinical studies focusing specifically on the anti-pyretic activity of this compound are not extensively detailed in publicly available literature, its mechanism as a prodrug provides a clear indication of its expected efficacy. This compound is designed to be hydrolyzed in the body to release the active parent compound, piroxicam. google.com Therefore, the anti-pyretic effects of this compound are directly attributable to the systemic availability of piroxicam following its administration and subsequent metabolic conversion. The evaluation of its anti-pyretic potential is thus intrinsically linked to the established anti-pyretic profile of piroxicam.
Efficacy in Specific Inflammatory Disease Models (e.g., Osteoarthritis Models)
The efficacy of this compound and its active metabolite, piroxicam, has been evaluated in various pre-clinical models of inflammation and arthritis. Piroxicam itself has demonstrated significant anti-inflammatory effects in rodent models of arthritis, where it has been shown to inhibit manifestations such as bone and cartilage erosion, soft tissue swelling, and leukocyte infiltration. nih.gov
A key pre-clinical study directly compared the anti-inflammatory and gastric side effects of this compound (referred to as CHF 1021) with piroxicam in a carrageenan-induced edema model in rats. The results indicated that this compound possesses considerable anti-inflammatory activity, comparable to that of piroxicam. google.com This suggests that the ester prodrug is effectively converted to its active form in vivo, exerting a similar therapeutic effect in this acute inflammation model.
In a rat model of osteoarthritis induced by monoiodoacetate, the intra-articular administration of piroxicam was found to significantly reduce knee swelling by lowering the levels of prostaglandin E2 in the joint. koreascience.krresearchgate.net Another study using a surgical model of osteoarthritis in rats (medial meniscectomy and anterior cruciate ligament resection) demonstrated that intra-articular piroxicam had a better chondroprotective efficacy compared to triamcinolone, as evidenced by improved gait scores and histopathological analysis. ayubmed.edu.pk These findings underscore the therapeutic potential of the active metabolite, piroxicam, in managing osteoarthritis.
The following table summarizes the comparative anti-inflammatory and ulcerogenic activity of this compound (CHF 1021) and piroxicam in a rat model.
| Compound | Anti-inflammatory Activity (ED50, mg/kg) | Ulcerogenic Activity (UD50, mg/kg) | Therapeutic Index (UD50/ED50) |
|---|---|---|---|
| Piroxicam | 4.5 | 15 | 3.3 |
| This compound (CHF 1021) | 6.5 | >100 | >15.4 |
Structure-Activity Relationship (SAR) Studies of Piroxicam Derivatives
Correlating Structural Modifications of the Ester Moiety with In Vitro and In Vivo Activity
The derivatization of the enolic hydroxyl group of piroxicam into esters is a common prodrug strategy aimed at improving its physicochemical properties and reducing gastrointestinal side effects. researchgate.netresearchgate.net The structure-activity relationship (SAR) of these ester derivatives is largely dictated by the nature of the ester moiety, which influences factors such as lipophilicity, chemical stability, and the rate of hydrolysis back to the active piroxicam.
Studies involving the synthesis of various O-acylated derivatives of piroxicam have shown that these ester prodrugs can retain or even exhibit enhanced anti-inflammatory activity compared to the parent drug in in vivo models. researchgate.net For instance, a study that synthesized several ester prodrugs of piroxicam, including those derived from acetic acid, benzoic acid, and cinnamic acid, found that all the prodrugs demonstrated improved anti-inflammatory effects in the carrageenan-induced rat paw edema model. researchgate.net Notably, the cinnamic acid ester of piroxicam showed a 75% inhibition of edema compared to 56% for piroxicam itself at the 6-hour time point. researchgate.net This suggests that the ester promoiety can influence the pharmacokinetic profile, potentially leading to a more favorable absorption and distribution profile.
The following table presents data on the in vivo anti-inflammatory activity of various piroxicam ester derivatives.
| Compound | % Inhibition of Edema (at 6 hours) |
|---|---|
| Piroxicam | 56% |
| Piroxicam-acetate | 65% |
| Piroxicam-benzoate | 69% |
| Piroxicam-p-toluate | 71% |
| Piroxicam-m-toluate | 68% |
| Piroxicam-cinnamate | 75% |
The in vitro activity of these ester derivatives is contingent upon their hydrolysis to piroxicam, as the esters themselves are generally inactive as COX inhibitors. researchgate.net The stability of the ester bond is therefore a critical factor. Esters that are too stable will not release the active drug at a sufficient rate, while those that are too labile may hydrolyze prematurely in the gastrointestinal tract, negating the benefit of the prodrug approach. The pivalic ester of piroxicam is designed to provide a balance of stability and in vivo lability, allowing for absorption of the intact prodrug followed by enzymatic hydrolysis to release piroxicam systemically.
Influence of Derivatization on Target Selectivity and Receptor Binding
The target selectivity of piroxicam and its derivatives is primarily focused on the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. Piroxicam itself is a non-selective inhibitor of both COX-1 and COX-2. nih.gov The derivatization of the enolic hydroxyl group to form an ester, such as this compound, does not fundamentally alter the inherent COX inhibitory profile of the parent molecule. The ester prodrug must first be hydrolyzed to piroxicam to exert its pharmacological effect, at which point it will exhibit the same non-selective COX inhibition.
However, SAR studies on a broader range of piroxicam derivatives, including sulfonates, have shown that modifications at the enolic hydroxyl position can influence COX selectivity. researchgate.net For example, certain sulfonate derivatives of piroxicam have been found to exhibit moderate selectivity for COX-2 over COX-1. researchgate.net This suggests that while the esterification with a pivalic acid moiety is primarily a prodrug strategy to improve tolerability, other modifications at this position could potentially modulate the interaction with the active sites of the COX isoforms.
Pharmacokinetic Profiling in Animal Models
Systemic Absorption and Bioavailability Assessments
Oral Absorption Kinetics in Animal Species
Following oral administration, piroxicam (B610120) pivalic ester is absorbed and rapidly converted to its active form, piroxicam. The oral absorption of piroxicam has been studied in several animal species, demonstrating generally good bioavailability.
In rats , piroxicam is well-absorbed after oral administration. nih.gov Studies on different solid-state forms of piroxicam have shown that these forms can influence the rate and extent of oral absorption. nih.gov For instance, an amorphous solid dispersion of piroxicam exhibited the highest oral absorption in rats. nih.gov Another study in rats with induced joint inflammation showed that piroxicam is rapidly absorbed, with a shorter absorption half-life in inflamed rats compared to normal rats. herts.ac.uk
In rabbits , oral administration of piroxicam also results in rapid absorption. nih.gov One study reported a short absorption half-life of 0.33 hours, with the drug being measurable in the plasma at the first sampling time of 0.5 hours post-administration. nih.gov A thorough pharmacokinetic analysis in rabbits suggested that oral absorption is quantitative. nih.govnih.gov
In dogs , piroxicam is 100% bioavailable when administered orally, with maximum plasma concentrations being achieved quickly. nih.gov
A study in rats also investigated the absorption of a fast-dissolving dosage form of piroxicam via the oral mucosa. The results indicated that piroxicam can be absorbed through the oral mucosa, leading to a prompt increase in serum levels. nih.gov
Comparative Pharmacokinetic Parameters Across Administration Routes (e.g., Oral vs. Parenteral)
The bioavailability of piroxicam has been compared across different administration routes in animal models.
In rabbits , a comparative study of intravenous, oral, and rectal administration of piroxicam demonstrated that the bioavailability of the oral and rectal routes is similar and that absorption by both routes is quantitative when compared to intravenous injection. nih.govnih.gov
In dogs , a study comparing intravenous and oral administration of piroxicam found that the drug was 100% bioavailable when given orally. nih.gov
A study in rats compared the pharmacokinetics of piroxicam after intra-articular and intramuscular injections. The plasma concentration of piroxicam rose rapidly after intra-articular injection and was comparable to that after intramuscular injection, suggesting a rapid efflux of the drug from the joint cavity into the systemic circulation. nih.gov The relative bioavailability of piroxicam after intra-articular injection was approximately 85% of that after intramuscular injection. nih.gov
Distribution Characteristics
Plasma Concentration-Time Profiles of Piroxicam Pivalic Ester and Piroxicam
While specific data on the plasma concentration-time profile of this compound in animal models is limited, studies have extensively characterized the plasma profile of its active metabolite, piroxicam.
In a study on patients treated with this compound, both the prodrug and the active principle (piroxicam) were measured in the plasma. nih.gov This indicates that after administration of the ester, both compounds are present in the systemic circulation.
The plasma half-life of piroxicam shows considerable variation among different animal species. In rodents such as rats , mice , and rabbits , the plasma half-life is relatively short, ranging from 3 to 5.5 hours. nih.govnih.gov In contrast, the plasma half-life in dogs is much longer, at approximately 40.2 hours. nih.gov This longer half-life in dogs is more comparable to that observed in humans. nih.govnih.gov
The peak plasma concentration (Cmax) and the time to reach peak plasma concentration (Tmax) for piroxicam after oral administration have been determined in various species. In rabbits , a Cmax of 4.91 µg/mL was reached at a Tmax of 1.5 hours. nih.gov In dogs , the Tmax was found to be 3.1 hours. nih.gov In rats with joint inflammation, the highest plasma concentration was observed at 8 hours after intramuscular injection. herts.ac.uk
Tissue Distribution and Accumulation (e.g., Synovial Fluid Penetration in Animal Models)
As an anti-inflammatory agent often used for joint-related conditions, the distribution of piroxicam into the synovial fluid is a key aspect of its pharmacokinetic profile.
Studies in rats have shown that after intra-articular injection of piroxicam, high concentrations of the drug can be achieved in the inflamed synovium. nih.gov Another study in rats demonstrated that after oral and topical administration, piroxicam distributes to local tissues, including joints and muscles. semanticscholar.org
Metabolic Pathways and Excretion Profiles
This compound is metabolized to piroxicam, which then undergoes further biotransformation. The metabolism of piroxicam has been studied in several laboratory animals, including rats, dogs, and rhesus monkeys. nih.gov
The primary metabolic pathway for piroxicam in these species is hydroxylation of the pyridyl ring. nih.gov Other metabolic reactions include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, ring contraction, and N-demethylation. nih.gov In rats, hydroxylation also occurs on the benzothiazine nucleus. nih.gov
The excretion of piroxicam and its metabolites occurs through both urine and feces. In rats , a significant portion of an orally administered dose is excreted in the urine. In dogs , the excretion is divided almost equally between urine and feces. nih.gov In rabbits , the excretion of unchanged piroxicam or its glucuronide in the bile and urine is very low, suggesting that the primary route of elimination is through metabolism. nih.govnih.gov
Pharmacokinetic Parameters of Piroxicam in Various Animal Models
| Animal Species | Administration Route | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Rabbit | Oral | 1.5 | 4.91 | 3 - 5.5 | Quantitative | nih.gov, nih.gov |
| Dog | Oral | 3.1 | - | 40.2 | 100 | nih.gov |
| Rat | Intramuscular | 8 | 6.31 (normal) / 7.89 (inflamed) | 14.01 (normal) / 20.61 (inflamed) | - | herts.ac.uk |
Table of Compound Names
| Compound Name |
|---|
| This compound |
Identification of Biotransformation Products in Animal Matrices
The primary biotransformation of this compound is the hydrolytic cleavage of the ester bond to yield piroxicam and pivalic acid. While specific studies detailing the full metabolic profile of the pivalic ester in animal matrices are limited, the metabolic fate of its two resulting components, piroxicam and pivalic acid, is better understood.
Once formed, piroxicam undergoes extensive metabolism in various animal species, including rats, dogs, and rhesus monkeys. The principal metabolic pathways include:
Hydroxylation of the pyridyl ring: This is a major route of metabolism. nih.gov
Cyclodehydration: This process has also been identified as a metabolic route for piroxicam. nih.gov
Amide hydrolysis followed by a sequence of reactions: This pathway involves decarboxylation, ring contraction, and N-demethylation. nih.gov
Hydroxylation of the benzothiazine nucleus: This has been observed specifically in rats. nih.gov
The other biotransformation product, pivalic acid (trimethylacetic acid), has limited catabolism in mammalian tissues. nih.gov Its primary route of elimination is through conjugation with carnitine to form pivaloylcarnitine, which is then excreted in the urine. nih.gov This can lead to a depletion of carnitine stores with long-term administration of pivalate-generating prodrugs. nih.gov
Table 1: Major Predicted Biotransformation Products of this compound in Animal Models
| Precursor | Biotransformation | Resulting Metabolite(s) | Animal Species |
| This compound | Ester Hydrolysis | Piroxicam, Pivalic Acid | Inferred in various species |
| Piroxicam | Pyridyl Ring Hydroxylation | Hydroxylated Piroxicam | Rats, Dogs, Rhesus Monkeys nih.gov |
| Piroxicam | Cyclodehydration | Cyclodehydrated Piroxicam | General nih.gov |
| Piroxicam | Amide Hydrolysis, etc. | Various degradation products | General nih.gov |
| Pivalic Acid | Carnitine Conjugation | Pivaloylcarnitine | General nih.gov |
Elucidation of Major Metabolic Enzymes (In Vitro Liver Microsomal Studies)
Following the release of piroxicam, its further metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using liver microsomes have shown that piroxicam is metabolized by these enzymes, although the specific isoforms involved can vary between species.
Excretion Routes (e.g., Renal, Biliary) in Experimental Animals
The excretion of piroxicam and its metabolites occurs through both renal and biliary pathways. Studies in rodents have indicated that the primary route of excretion for piroxicam is metabolic, with very low amounts of the unchanged drug or its glucuronide being excreted in the bile and urine. cngb.org
The pivalic acid moiety, after being converted to pivaloylcarnitine, is primarily eliminated through renal excretion . nih.gov The formation of this conjugate is the major pathway for the elimination of pivalate (B1233124) in humans, and a similar mechanism is expected in animal models. nih.gov
Table 2: Primary Excretion Routes of this compound Biotransformation Products in Animal Models
| Biotransformation Product | Primary Excretion Route |
| Piroxicam Metabolites | Renal and Biliary |
| Pivaloylcarnitine | Renal |
Strategies for Enhanced Bioavailability of Piroxicam in Pre-clinical Formulations
Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. nih.gov Therefore, its oral absorption can be limited by its dissolution rate. Various strategies have been explored to enhance the bioavailability of piroxicam.
Impact of Prodrug Design on Systemic Exposure
The design of this compound as a prodrug is primarily aimed at reducing the gastrointestinal side effects associated with piroxicam by masking the acidic enolic hydroxyl group. While this is the main goal, the prodrug approach can also influence systemic exposure. By transiently altering the physicochemical properties of the parent drug, the prodrug may exhibit different absorption characteristics.
For other piroxicam prodrugs like ampiroxicam, studies have shown complete conversion to piroxicam upon oral administration. nih.gov This suggests that the systemic exposure to piroxicam is largely maintained. However, the rate of absorption can be altered, with some prodrugs showing a slightly lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (Tmax) compared to the administration of piroxicam itself. nih.gov This is likely due to the time required for the in vivo hydrolysis of the ester bond.
Alternative Formulation Approaches (e.g., Liposomes, Solid Dispersions, Salt Forms)
Several alternative formulation strategies have been investigated to improve the dissolution and, consequently, the bioavailability of piroxicam.
Solid Dispersions: This technique involves dispersing the drug in a solid matrix of a hydrophilic carrier. Studies have shown that solid dispersions of piroxicam with carriers like polyethylene (B3416737) glycols (PEGs) and phospholipids (B1166683) can significantly enhance its dissolution rate and oral bioavailability in rats. nih.gov For instance, a phospholipid-based solid dispersion of piroxicam resulted in a higher Cmax (53 µg/mL) achieved in a shorter Tmax (2 hours) compared to the pure drug (39 µg/mL in 5.5 hours) in rats. nih.gov
Liposomes and Nanocarriers: Encapsulating piroxicam in liposomes or other nanocarriers can improve its solubility and facilitate its transport across biological membranes.
Salt Forms: The formation of salts can significantly improve the aqueous solubility of a drug. Piroxicam can form salts with ethanolamines, and these have been shown to have a higher area under the curve (AUC) compared to piroxicam alone after oral administration in rats. researchgate.net
Advanced Analytical Methodologies for Research and Characterization
Quantitative Determination of Piroxicam (B610120) Pivalic Ester and Piroxicam
The quantitative analysis of Piroxicam pivalic ester, a prodrug, and its active form, Piroxicam, is crucial for pharmacokinetic and metabolic studies. nih.gov Various sophisticated analytical techniques have been developed and validated to accurately measure the concentrations of these compounds in different matrices, including biological fluids and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of Piroxicam and its related esters due to its high resolution, sensitivity, and reproducibility. scielo.brnih.gov The development of a robust HPLC method requires careful optimization of chromatographic conditions and rigorous validation to ensure the reliability of the analytical data. farmaciajournal.comufrgs.br
The separation efficiency in HPLC is highly dependent on the selection of appropriate chromatographic parameters.
Stationary Phase: Reversed-phase columns are predominantly used for the analysis of Piroxicam. The most common stationary phase is octadecylsilyl silica (B1680970) gel (C18), which provides excellent separation for non-polar to moderately polar compounds. ufrgs.brnih.govitmuniversity.ac.innih.govrdd.edu.iq Octylsilyl silica gel (C8) columns have also been successfully employed. nih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. itmuniversity.ac.innih.govscispace.com The aqueous component is often a phosphate (B84403) buffer, with the pH adjusted to optimize the retention and peak shape of the analytes. scielo.brufrgs.brnih.gov For instance, a mobile phase of acetonitrile and a 20 mM phosphate buffer at pH 3.1 (50:50, v/v) has been used effectively. nih.gov Another study utilized a mixture of methanol and a pH 3.0 buffer (55:45 v/v). scispace.com Isocratic elution, where the mobile phase composition remains constant, is common for these analyses. farmaciajournal.comresearchgate.net
Temperature: Column temperature is a critical parameter that affects retention time, selectivity, and efficiency. Analyses are often conducted at controlled temperatures, such as 30°C or 40°C, to ensure reproducibility. farmaciajournal.comufrgs.br
Detection: UV detection is standard for Piroxicam analysis, with wavelengths set between 227 nm and 360 nm depending on the specific method and mobile phase used. nih.govitmuniversity.ac.innih.govresearchgate.net
Table 1: Examples of Optimized HPLC Parameters for Piroxicam Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| C18 | Acetonitrile: 20 mM Phosphate Buffer pH 3.1 (50:50, v/v) | - | 360 | - | nih.gov |
| Inertsil, ODS-3V (C18) | Methanol: Buffer pH 3.0 (55:45 v/v) | - | - | - | scispace.com |
| RP C18 | Acetonitrile: 0.3% Triethylamine (B128534) Solution pH 3.0 (30:70, v/v) | 1.0 | 248 | 30 | ufrgs.br |
| X-terra C18 | Acetonitrile: Water (40:60 v/v) | 0.9 | 227 | - | itmuniversity.ac.in |
| SB-C18 Eclipse | Water: Acetonitrile (50:50) | 0.5 | 360 | 25 | researchgate.net |
Validation is essential to demonstrate that an analytical method is suitable for its intended purpose. In accordance with ICH guidelines, HPLC methods for Piroxicam are validated for several key metrics. farmaciajournal.comufrgs.br
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ufrgs.br
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For Piroxicam, linearity has been established over various concentration ranges, for example, 5-150 µg/mL and 10-50 µg/mL. itmuniversity.ac.inscispace.com
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision for Piroxicam assays is typically required to be below 2.0% RSD. itmuniversity.ac.in
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with good recoveries for Piroxicam methods reported between 98.0% and 99.9%. scispace.comtandfonline.com
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a Piroxicam benzoate (B1203000) HPLC method, the LOD was estimated at 0.055 µg/mL and the LOQ at 0.185 µg/mL. tandfonline.com
System Suitability: Tests to ensure that the chromatographic system is adequate for the analysis to be performed. scispace.com
Table 2: Validation Metrics for Piroxicam HPLC Methods
| Validation Parameter | Finding | Reference |
| Linearity Range | 5 - 150 µg/mL | scispace.com |
| 10 - 50 µg/mL | itmuniversity.ac.in | |
| 5 - 20 µg/mL | nih.gov | |
| Accuracy (Recovery) | 98.0 – 99.8% | scispace.com |
| Mean recovery 99.9% | tandfonline.com | |
| Better than 9.5% | nih.gov | |
| Precision (RSD) | < 2.0% | itmuniversity.ac.in |
| 0.3% | tandfonline.com | |
| Better than 9.5% | nih.gov | |
| Limit of Detection (LOD) | 0.055 µg/mL (for Piroxicam benzoate) | tandfonline.com |
| 0.035 µg/mL | researchgate.net | |
| Limit of Quantitation (LOQ) | 0.185 µg/mL (for Piroxicam benzoate) | tandfonline.com |
| 0.05 µg/mL (on-line SPE) / 0.1 µg/mL (off-line SPE) | nih.gov | |
| 0.0625 µg/mL | researchgate.net |
Coupling Chromatography with Mass Spectrometry (e.g., LC-MS/MS for Bioanalytical Assays)
For bioanalytical assays requiring high sensitivity and selectivity, particularly for measuring low concentrations in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique combines the separation power of LC with the specific detection capabilities of MS.
Novel LC-MS/MS methods have been developed and validated for the detection of Piroxicam in rat articular tissue and plasma. nih.gov These methods often use a protein precipitation step for sample preparation followed by analysis. nih.gov Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been explored as a rapid alternative for bioequivalence studies of Piroxicam in beagle dog plasma. researchgate.net
In a typical LC-MS/MS setup, a triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net Positive electrospray ionization (ESI) is a common ionization technique used for this purpose. researchgate.netresearchgate.net The validation of these methods follows regulatory guidelines and assesses parameters like linearity, accuracy, precision, and stability. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) with Spectrometric Detection (e.g., MALDI-TOF MS)
Thin-Layer Chromatography (TLC) combined with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a powerful tool for the quantitative determination of Piroxicam. nih.gov This approach combines the simplicity and parallel separation capabilities of TLC with the high sensitivity and specificity of MALDI-TOF MS. shu.ac.ukamazonaws.com
In this method, after the separation of Piroxicam on a TLC plate, a matrix compound is applied. oup.com The analyte is then desorbed and ionized by a laser beam, and its mass-to-charge ratio is determined by the TOF analyzer. For quantitative analysis, an internal standard, such as Tenoxicam, is often incorporated to improve accuracy and precision. nih.gov Various methods for incorporating the internal standard have been investigated, including pre-developing the plate with a solution of the internal standard. nih.gov
A developed TLC-MALDI-TOF MS method for Piroxicam showed linearity over a range of 400 to 800 ng. The precision was found to be between 1-9% RSD, and the method was accurate, with a deviation of +/-2% from the known amount of Piroxicam. nih.gov
Sample Preparation Techniques for Biological Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)
Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the matrix and concentrate the analyte of interest. arabjchem.orgmdpi.com For Piroxicam and its pivalic ester, the most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scielo.brnih.gov
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting Piroxicam from biological fluids like plasma. scielo.brnih.gov The process involves acidifying the plasma sample and then extracting the analyte into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). researchgate.netscribd.com After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis. scribd.com LLE has been shown to be effective for determining Piroxicam concentrations in human plasma. scielo.brnih.gov
Solid-Phase Extraction (SPE): SPE is another powerful and often more automated technique for sample cleanup and preconcentration. tandfonline.comnih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For Piroxicam analysis in plasma, SPE cartridges with C8 or C18 sorbents are commonly used. nih.gov SPE methods have demonstrated high recovery rates (over 90%) and good sensitivity for Piroxicam quantification. nih.gov Both off-line and on-line SPE configurations can be coupled with HPLC for automated, high-throughput analysis. nih.govcapes.gov.br
Stability-Indicating Analytical Methods (for Chemical Research Samples)
The development of stability-indicating analytical methods is a cornerstone of pharmaceutical research and development, ensuring that a chemical compound can be accurately quantified in the presence of its potential degradation products. For this compound, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, such methods are crucial for evaluating its stability under various environmental conditions. This section details the methodologies used to assess the stability of this compound in research samples.
The primary degradation pathway anticipated for this compound is the hydrolysis of its ester bond, which would yield Piroxicam and Pivalic acid. Subsequently, the released Piroxicam can undergo further degradation. Studies on other ester prodrugs of Piroxicam confirm that they are susceptible to hydrolysis at neutral and alkaline pH, while exhibiting greater stability in acidic conditions. actascientific.com Furthermore, thermal degradation of Piroxicam esters has also been reported to occur. core.ac.ukpsu.edu
A stability-indicating method must be able to separate the intact this compound from its primary and secondary degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose due to its high resolution and sensitivity. nih.gov
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation (or stress testing) is performed on research samples of this compound. This involves subjecting the compound to conditions that are more severe than accelerated stability testing, such as high heat, humidity, and exposure to acidic, basic, and oxidizing environments, as well as photolysis. ufrgs.br
The table below outlines the typical conditions for forced degradation studies that would be applied to this compound.
| Stress Condition | Typical Reagent/Condition | Anticipated Primary Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated | Hydrolysis of the ester bond to form Piroxicam and Pivalic acid. Piroxicam itself is relatively stable under acidic conditions. actascientific.com |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Rapid hydrolysis of the ester bond to form Piroxicam and Pivalic acid. Subsequent degradation of Piroxicam may occur. actascientific.comufrgs.br |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Potential oxidation of the sulfur atom in the benzothiazine ring or other parts of the molecule, in addition to ester hydrolysis. ufrgs.brrsc.org |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Solid-state hydrolysis if moisture is present, or thermal decomposition. Degradation of Piroxicam esters has been noted to occur after melting. core.ac.uksci-hub.se |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | Photochemical reactions leading to various degradation products. Piroxicam is known to be light-sensitive. nih.govnih.gov |
Chromatographic Method Development and Validation
A reversed-phase HPLC (RP-HPLC) method is typically developed to separate this compound from its degradation products. The method's development would focus on optimizing the mobile phase composition, pH, column type, and detector wavelength to achieve adequate separation.
Based on established methods for Piroxicam and its related compounds, a C18 column is often suitable. ufrgs.brresearchgate.net A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) allows for the manipulation of retention times to achieve the desired resolution. ufrgs.brresearcher.life
The following table presents a hypothetical but representative set of chromatographic conditions for a stability-indicating HPLC method for this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Once the method is developed, it must be validated according to established guidelines to demonstrate its suitability. The validation would confirm the method's specificity, linearity, accuracy, precision, and robustness. The specificity is of utmost importance for a stability-indicating method and is demonstrated by the ability to resolve the main compound from all degradation products generated during forced degradation studies.
The following table illustrates the expected results from a forced degradation study of this compound, showing the retention times of the parent compound and its major expected degradation products in a hypothetical HPLC analysis.
| Compound | Hypothetical Retention Time (min) | Identity |
|---|---|---|
| Pivalic Acid | ~2.5 | Degradation Product |
| 2-Aminopyridine | ~3.8 | Secondary Degradation Product (from Piroxicam) researcher.life |
| Piroxicam | ~5.2 | Primary Degradation Product ufrgs.br |
| This compound | ~10.5 | Intact Compound |
Note: The retention times are hypothetical and for illustrative purposes only. The higher retention time for this compound is expected due to its increased lipophilicity compared to Piroxicam.
Future Directions and Emerging Research Paradigms
Next-Generation Prodrug Design and Computational Modeling for Piroxicam (B610120) Derivatives
The design of prodrugs for piroxicam, including piroxicam pivalic ester, has traditionally focused on masking the enolic hydroxyl group to alter properties like lipophilicity. core.ac.ukresearchgate.netactascientific.com The synthesis of ester prodrugs involves coupling piroxicam with various acids, such as pivalic acid, benzoic acid, or cinnamic acid. core.ac.ukresearchgate.netscispace.com This modification is a foundational concept in prodrug strategy. nih.govopenmedicinalchemistryjournal.com
Future research is moving beyond simple esterification towards more sophisticated "mutual prodrugs," where piroxicam is conjugated with another pharmacologically active agent to potentially achieve synergistic effects. actascientific.comresearchgate.net This approach allows for the creation of a single chemical entity that combines the properties of two different drugs. actascientific.com
Computational modeling is becoming an indispensable tool in this next generation of prodrug design. Quantum chemical methods and density functional theory (DFT) are now used to analyze the electronic structures of piroxicam and its metabolites. uni-duesseldorf.deacs.org This analysis helps in predicting the stability, reactivity, and potential metabolic pathways of new derivatives. uni-duesseldorf.de For instance, computational studies can compare the relative energies of possible isomers and metabolites, offering insights that complement experimental data from mass spectrometry. uni-duesseldorf.de Such computational approaches are crucial for rationally designing new piroxicam derivatives with optimized characteristics before undertaking synthetic work.
Table 1: Examples of Computational Methods in Piroxicam Derivative Research
| Computational Technique | Application in Piroxicam Research | Key Insights | Reference |
| Density Functional Theory (DFT) | Optimization of molecular structures and calculation of interaction energies between piroxicam and other molecules (e.g., gold atoms). | Provides understanding of binding sites and interaction strength for drug delivery system design. | acs.org |
| Quantum Chemical Methods | Exploration of 3D structures and tautomeric polymorphism of piroxicam. | Identifies the most stable tautomers and their electronic characteristics. | uni-duesseldorf.de |
| Hirshfeld Surface Analysis | Investigation of intermolecular contacts in crystal structures of piroxicam salts. | Elucidates packing topology and its influence on physicochemical properties. | acs.org |
| Frontier Molecular Orbital (FMO) Analysis | Study of the electronic properties and reactivity of piroxicam and its salts. | Helps explain differences in properties like luminescence among different salt forms. | acs.org |
Exploration of Novel Pre-clinical Disease Models for Efficacy and Mechanistic Studies
The pre-clinical evaluation of piroxicam prodrugs has historically relied on standard models of inflammation. The carrageenan-induced rat foot edema test is a widely used model to assess the anti-inflammatory activity of compounds like piroxicam benzoate (B1203000), a structurally similar ester prodrug. core.ac.ukscispace.com Another common model is the acetic acid-induced abdominal writhing test, which is used to evaluate peripheral analgesic activity. turkjps.org
While these models are effective for initial screening, future research necessitates the exploration of more sophisticated and specific pre-clinical disease models. Given that piroxicam is used for conditions like rheumatoid arthritis and osteoarthritis, developing animal models that more closely mimic the chronic and complex nature of these human diseases is a critical next step. nih.govresearchgate.net This could involve using genetically modified animal models or models that replicate specific aspects of joint degradation and chronic pain pathways. alraziuni.edu.ye
Furthermore, intriguing research has shown that piroxicam can inhibit the growth of premalignant and malignant human oral cell lines by affecting cell cycle progression, independent of its cyclooxygenase (COX) inhibitory activity. nih.gov This finding opens the door for evaluating this compound in novel pre-clinical cancer models, particularly for cancers where inflammatory pathways are implicated. Exploring its efficacy in xenograft models using these specific cell lines could provide valuable data on its mechanisms beyond simple inflammation. nih.govnih.gov
Integration of Multi-Omics Approaches in Pharmacological Investigations
Pharmacological research is undergoing a paradigm shift from a "one-target, one-drug" approach to a more holistic, systems-level understanding. frontiersin.org The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for investigating the complex mechanisms of action of drugs like piroxicam and its prodrugs. frontiersin.org
For this compound, multi-omics can be applied in several ways in a research context:
Proteomics: Can be used to identify the full spectrum of protein targets affected by piroxicam beyond COX-1 and COX-2. This could uncover novel mechanisms of action and explain some of its diverse biological effects.
Metabolomics: Can provide a detailed map of the biotransformation of this compound in vivo. This would involve tracking its hydrolysis back to piroxicam and the subsequent metabolic fate of the parent drug, offering a complete picture of its pharmacokinetics.
Transcriptomics: Can analyze how this compound alters gene expression in target tissues. This could reveal changes in inflammatory signaling pathways, cell cycle regulation, and other cellular processes, providing a mechanistic basis for its observed effects. nih.gov
By combining these data-intensive approaches, researchers can build comprehensive network pharmacology models to understand how this compound interacts with biological systems on a global scale. frontiersin.org This systems-level view is essential for uncovering new therapeutic hypotheses and understanding the full pharmacological profile of the compound.
Development of Targeted Delivery Systems for this compound in Research Settings
While this compound itself is a prodrug designed to improve certain properties of piroxicam, future research is focusing on incorporating it into advanced targeted delivery systems to further enhance its performance in pre-clinical studies. nih.govcore.ac.uk The goal of these systems is to deliver the compound specifically to the site of action, such as inflamed tissues, thereby increasing local concentration and minimizing potential systemic exposure. mdpi.commdpi.com
Active targeting strategies involve functionalizing delivery vehicles with ligands that bind to specific receptors overexpressed on target cells. mdpi.commdpi.com For example, nanoparticles carrying this compound could be decorated with antibodies or peptides that recognize markers on inflamed synovial cells in an arthritis model. This approach leverages the benefits of drug protection and controlled release offered by the nanoparticle carrier, combined with the specificity of the targeting ligand. mdpi.com
Several types of delivery systems are being explored for NSAIDs in research settings, which could be adapted for this compound:
Liposomes: These are vesicular systems that can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified for targeting. mdpi.commdpi.com
Polymeric Nanoparticles: These systems offer high stability and can be engineered from stimuli-responsive polymers that release their cargo in response to specific environmental cues (e.g., pH changes in inflamed tissue). google.com
Emulsion-Based Systems: Microemulsions and nanoemulsions can improve the solubility and permeability of lipophilic compounds like this compound. researchgate.netmdpi.com
The development of these targeted systems is a key area of research for optimizing the therapeutic index of drugs in pre-clinical evaluations.
Advancements in Micro- and Nano-formulation Strategies for Enhanced Pre-clinical Performance
Improving the dissolution and permeation of poorly water-soluble drugs like piroxicam is a major focus of pharmaceutical technology. nih.gov Micro- and nano-formulation strategies are at the forefront of this effort, aiming to enhance the pre-clinical performance of compounds like this compound by modifying their physical state.
Recent advancements for piroxicam that are applicable to its ester prodrugs include:
Nanocrystals: High-pressure homogenization can be used to produce drug nanocrystals. nih.gov This reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility. Formulations of piroxicam nanocrystals in orally disintegrating tablets have shown significantly improved dissolution compared to bulk piroxicam. nih.govmdpi.com
Niosomes: These are vesicular nanocarriers made from non-ionic surfactants. A niosomal emulgel formulation of piroxicam demonstrated a 3.31-fold increase in transdermal permeation compared to a standard gel in pre-clinical studies. nih.gov The nano-sized vesicles (around 142 nm) effectively entrapped the drug and provided sustained release. nih.gov
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants. researchgate.netnih.gov Incorporating piroxicam into a microemulsion has been shown to enhance its release from topical gel bases, with some formulations releasing nearly 98% of the drug in vitro. researchgate.net
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for enhancing the skin permeation of NSAIDs. mdpi.comnih.gov They can form a film on the skin, which improves hydration and increases the contact surface area for drug absorption. mdpi.com
These formulation strategies offer powerful tools to overcome the biopharmaceutical challenges associated with piroxicam and its derivatives, enabling more effective pre-clinical evaluation.
Table 2: Comparison of Nano-formulation Strategies for Piroxicam
| Formulation Strategy | Key Components | Typical Size | Key Pre-clinical Finding | Reference |
| Nanocrystal ODT | Piroxicam, Poloxamer 188, Gelatin, Mannitol | Nanosized drug particles | Higher drug dissolution rate compared to coarse drug and commercial tablets. | nih.gov |
| Niosomal Emulgel | Piroxicam, Non-ionic surfactants, Cholesterol | 142 ± 7 nm | 3.31-fold higher transdermal permeation compared to conventional gel. | nih.gov |
| Microemulsion Gel | Piroxicam, Oil, Water, Surfactant, Gelling agent (e.g., HPMC) | Droplets in nm range | Enhanced and constant in vitro release; 97.7% release from MC gel base. | researchgate.net |
| Orodispersible Lyophilizate | Piroxicam, Mannitol, Gelatin | Nanosized drug particles | Rapid disintegration (1 min) and fast in vitro drug release due to amorphization. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for piroxicam pivalic ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of piroxicam with pivalic acid derivatives under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., iron-based catalysts) significantly impact yield and purity. Analytical methods like HPLC and NMR are critical for verifying structural integrity and quantifying impurities . For example, highlights the role of excess amine in driving ester-to-amide reactions, which may inform side-reaction mitigation strategies .
Q. How does the polymorphic nature of this compound affect its physicochemical properties and bioavailability?
- Methodological Answer : Polymorphs (e.g., anhydrous vs. monohydrate forms) exhibit distinct dissolution rates due to differences in wettability and crystal lattice energy. Researchers should employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize polymorphs. demonstrates that the monohydrate form of piroxicam derivatives improves dissolution, suggesting similar methodologies apply to the pivalic ester .
Q. What in vitro models are appropriate for assessing the COX-2 selectivity of this compound compared to its parent compound?
- Methodological Answer : Use human recombinant COX-1/COX-2 enzyme assays or cell-based models (e.g., LPS-stimulated macrophages) to quantify IC50 values. provides a comparative framework for evaluating ulcerogenic activity between NSAIDs, which can be adapted to assess COX selectivity via prostaglandin E2 (PGE2) inhibition assays .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing contradictions in this compound’s pharmacological data across different studies?
- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data, followed by meta-regression to identify confounding variables (e.g., dosage forms, animal models). emphasizes using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases . For example, discrepancies in ulcerogenicity data ( vs. 17) may stem from differences in zinc co-administration or granuloma models .
Q. How can computational methods like molecular dynamics simulations elucidate the fragmentation pathways of this compound under photolytic conditions?
- Methodological Answer : Born–Oppenheimer molecular dynamics (BOMD) simulations can model energy transfer during photolysis, as demonstrated in for dioxolanyl radical fragmentation. Pair simulations with experimental techniques like laser flash photolysis (LFP) to validate proposed mechanisms .
Q. What advanced spectroscopic or chromatographic techniques are optimal for characterizing degradation products of this compound under stress conditions?
- Methodological Answer : UPLC-ESI-QTOF and GC-MS are effective for identifying low-abundance degradation products, such as pivalic acid or vinyloxy radicals (). Stress testing under acidic/oxidative conditions, followed by spectral library matching, enables precise structural elucidation .
Q. How do formulation variables (e.g., excipients, compression methods) impact the dissolution profile and stability of this compound tablets?
- Methodological Answer : Use a factorial design to test variables like binder type (PVP vs. starch) and compression force. outlines wet granulation vs. direct compression methods, with dissolution testing (e.g., USP Apparatus II) to monitor release kinetics. Stability studies under ICH guidelines (25°C/60% RH) assess excipient compatibility .
Q. What strategies mitigate the ulcerogenic potential of this compound while maintaining anti-inflammatory efficacy?
- Methodological Answer : Co-administration with cytoprotective agents (e.g., zinc sulfate) reduces gastric lesions, as shown in . Mechanistic studies should evaluate mucosal prostaglandin levels and COX-1/COX-2 inhibition ratios to balance efficacy and safety .
Methodological Frameworks
- PICO Model : For pharmacological studies, structure questions around Population (e.g., animal models), Intervention (dosage forms), Comparison (parent compound), and Outcome (bioavailability/ulcerogenicity) .
- FINER Criteria : Ensure research questions are Feasible (e.g., scalable synthesis), Novel (e.g., computational fragmentation studies), and Relevant to NSAID development pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
